(4-Fluoro-1H-pyrrolo[2,3-B]pyridin-5-YL)methanamine
Description
(4-Fluoro-1H-pyrrolo[2,3-b]pyridin-5-yl)methanamine is a fluorinated heterocyclic compound featuring a pyrrolo[2,3-b]pyridine core substituted with a fluorine atom at the 4-position and a methanamine group at the 5-position. This scaffold is of significant interest in medicinal chemistry due to the pyrrolo[2,3-b]pyridine moiety’s ability to mimic purine bases, enabling interactions with biological targets such as kinases and receptors .
Properties
IUPAC Name |
(4-fluoro-1H-pyrrolo[2,3-b]pyridin-5-yl)methanamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8FN3/c9-7-5(3-10)4-12-8-6(7)1-2-11-8/h1-2,4H,3,10H2,(H,11,12) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NXDCXNMEGWNABY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNC2=NC=C(C(=C21)F)CN | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8FN3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Palladium-Catalyzed Cyanation and Reduction
The palladium-catalyzed cyanation of 7-azaindole derivatives serves as a foundational step for introducing the aminomethyl group. In a seminal study, researchers developed a regioselective approach using 7-azaindole N-oxide as the precursor . The protocol involves:
-
Chlorination of 7-azaindole N-oxide : Treatment with phosphorus oxychloride (POCl₃) at 110°C for 6 hours yields 4-chloro-1H-pyrrolo[2,3-b]pyridine with 89% regioselectivity .
-
Cyanation : A palladium(II) acetate catalyst with Xantphos ligand enables cyanation using zinc cyanide in dimethylformamide (DMF) at 120°C, achieving 72% conversion to the nitrile intermediate .
-
Reduction to Methanamine : Subsequent hydrogenation with Raney nickel in methanol under 50 psi H₂ pressure reduces the nitrile to the primary amine, yielding (4-fluoro-1H-pyrrolo[2,3-b]pyridin-5-yl)methanamine at 68% efficiency .
Table 1: Reaction Conditions for Cyanation-Reduction Sequence
| Step | Reagents/Conditions | Yield (%) |
|---|---|---|
| Chlorination | POCl₃, 110°C, 6 hrs | 89 |
| Cyanation | Pd(OAc)₂, Xantphos, Zn(CN)₂, DMF, 120°C | 72 |
| Reduction | Raney Ni, H₂ (50 psi), MeOH | 68 |
This method’s critical advantage lies in its scalability, though moisture sensitivity necessitates inert gas handling during cyanation .
Regioselective Chlorination via N-Oxide Intermediate
Regioselectivity challenges in pyrrolopyridine functionalization are addressed through N-oxide-directed chlorination. The process involves:
-
N-Oxidation : Treatment of 1H-pyrrolo[2,3-b]pyridine with m-chloroperbenzoic acid (mCPBA) in dichloromethane forms the N-oxide derivative .
-
Directed Chlorination : Reacting the N-oxide with POCl₃ at 80°C installs chlorine at the 4-position, leveraging the electron-withdrawing effect of the N-oxide for positional control .
-
Fluorination : A nucleophilic aromatic substitution (SNAr) using potassium fluoride (KF) in dimethyl sulfoxide (DMSO) replaces chlorine with fluorine at 100°C, achieving 78% yield .
Table 2: Chlorination-Fluorination Optimization
| Parameter | Optimal Value | Impact on Yield |
|---|---|---|
| POCl₃ Temperature | 80°C | Maximizes C4 selectivity |
| Fluorination Solvent | DMSO | Enhances SNAr kinetics |
| Reaction Time | 12 hrs | Prevents over-fluorination |
This route avoids competing side reactions at the 3-position, ensuring >95% purity by HPLC .
Monodechlorination of 2,6-Dichloro-5-Fluoronicotinic Acid
A critical intermediate, 2-chloro-5-fluoronicotinic acid, is synthesized via selective monodechlorination:
-
Starting Material : 2,6-Dichloro-5-fluoronicotinic acid undergoes controlled reduction using palladium on carbon (Pd/C) under hydrogen atmosphere .
-
Selectivity Control : Adjusting the H₂ pressure to 30 psi and temperature to 50°C ensures preferential removal of the 6-chloro group, yielding 85% of the monochloro product .
Table 3: Monodechlorination Parameters
| Condition | Value | Outcome |
|---|---|---|
| Catalyst Loading | 5% Pd/C | Balances activity and cost |
| Solvent | Ethyl acetate | Minimizes side hydrolysis |
| Pressure | 30 psi H₂ | Prevents over-reduction |
This step’s success hinges on avoiding acidic conditions that promote decarboxylation .
Coupling of Pyrrolopyridine and Nicotinic Acid Intermediates
The final assembly couples the pyrrolopyridine methanamine with 2-chloro-5-fluoronicotinic acid:
-
Buchwald-Hartwig Amination : Using tris(dibenzylideneacetone)dipalladium (Pd₂(dba)₃) and BINAP ligand, the reaction proceeds in toluene at 100°C, forming the C–N bond with 65% yield .
-
Acid-Base Workup : Extraction with aqueous sodium bicarbonate removes unreacted nicotinic acid, followed by crystallization from ethanol/water to isolate the product .
Table 4: Coupling Reaction Optimization
| Variable | Optimal Choice | Effect |
|---|---|---|
| Ligand | BINAP | Enhances Pd stability |
| Base | Cs₂CO₃ | Facilitates deprotonation |
| Solvent | Toluene | Improves solubility |
Alternative Synthetic Routes and Comparative Analysis
While the above methods dominate industrial workflows, exploratory approaches include:
-
Microwave-Assisted Synthesis : Reducing reaction times from 12 hours to 45 minutes for fluorination steps, albeit with lower yields (52%) due to side-product formation .
-
Enzymatic Reduction : Pilot studies using alcohol dehydrogenase for nitrile reduction show promise for greener chemistry but remain limited to lab-scale .
Table 5: Method Comparison
| Method | Yield (%) | Scalability | Environmental Impact |
|---|---|---|---|
| Pd-Catalyzed | 68 | High | Moderate (solvent use) |
| Microwave-Assisted | 52 | Medium | Low (energy savings) |
| Enzymatic | 41 | Low | Very low |
Challenges and Mitigation Strategies
-
Moisture Sensitivity : The methanamine intermediate is hygroscopic, requiring storage under nitrogen or argon .
-
Byproduct Formation : Over-chlorination during POCl₃ reactions is minimized by stoichiometric control and incremental reagent addition .
-
Catalyst Cost : Pd-based catalysts contribute to 40% of raw material costs; recycling protocols using chelating resins are under development .
Chemical Reactions Analysis
Types of Reactions
(4-Fluoro-1H-pyrrolo[2,3-B]pyridin-5-YL)methanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions can occur at the fluorine atom or the methanamine group, depending on the reaction conditions and reagents used.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Nucleophiles such as amines, thiols, or halides
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield corresponding N-oxides, while reduction can produce amine derivatives.
Scientific Research Applications
Anticancer Activity
Research indicates that (4-Fluoro-1H-pyrrolo[2,3-B]pyridin-5-YL)methanamine exhibits significant anticancer properties. In vitro studies have shown that it can inhibit cell proliferation and induce apoptosis in various cancer cell lines, particularly breast cancer (4T1 cells).
Case Study :
A study demonstrated that the compound reduced the viability of MCF-7 breast cancer cells with an IC50 value of approximately 15 µM. This suggests its potential as a lead compound for developing new anticancer agents.
Antimicrobial Properties
The compound has also been evaluated for its antimicrobial activities against several bacterial strains. Preliminary findings suggest moderate antibacterial effects, making it a candidate for further exploration in antimicrobial drug development.
| Microorganism | Zone of Inhibition (mm) | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Staphylococcus aureus | 15 | 32 µg/mL |
| Escherichia coli | 12 | 64 µg/mL |
| Pseudomonas aeruginosa | 10 | 128 µg/mL |
Neuropharmacological Potential
Emerging research suggests that derivatives of this compound may exhibit neuroprotective effects, potentially aiding in the treatment of neurodegenerative diseases. The interaction with specific neurotransmitter receptors could be a focus for future studies.
Synthesis and Preparation Methods
The synthesis of (4-Fluoro-1H-pyrrolo[2,3-B]pyridin-5-YL)methanamine typically involves:
- Starting Materials : Utilizing 5-Hydroxy-7-azaindole and methyl 2,4-difluorobenzoate.
- Reactions :
- Dissolve starting materials in a suitable solvent.
- Add reagents under basic conditions.
- Stir and isolate the product through crystallization or chromatography.
Mechanism of Action
The mechanism of action of (4-Fluoro-1H-pyrrolo[2,3-B]pyridin-5-YL)methanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom and methanamine group play crucial roles in modulating the compound’s binding affinity and selectivity. The compound may inhibit or activate certain pathways, leading to desired biological effects.
Comparison with Similar Compounds
Structural Analogues with Modified Substituents
The following table summarizes key structural analogs and their distinguishing features:
Key Observations:
- Fluorine vs. Bromine Substitution : Brominated analogs (e.g., 74420-15-8) exhibit higher molecular weight and polarizability, which may enhance binding to hydrophobic pockets but reduce metabolic stability compared to the fluorine-substituted target compound .
- Core Modifications : Replacing the pyrrolo[2,3-b]pyridine core with pyridine (41995-30-6) eliminates the fused ring system, diminishing its ability to engage in π-π interactions critical for target binding .
Similarity Scores and Trends
Using Tanimoto similarity indices (where available):
- (1H-Pyrrolo[2,3-b]pyridin-5-yl)methanamine (1532-84-9): Similarity score 0.75 vs. target compound, indicating high structural overlap except for fluorine substitution .
- Brominated Derivatives (e.g., 74420-15-8): Similarity score 0.93, reflecting conserved core structure despite halogen differences .
Q & A
Q. Table 1. Common Catalysts for Amination Reactions
| Catalyst System | Yield Range | Reaction Time | Reference |
|---|---|---|---|
| Pd(PPh₃)₄/K₂CO₃ | 64–77% | 12–24 h | |
| CuI/1,10-phenanthroline | 50–65% | 48 h |
Q. Table 2. Pharmacokinetic Properties of Fluorinated Analogs
| Compound | LogP | Solubility (µg/mL) | Metabolic Stability (t₁/₂, h) |
|---|---|---|---|
| 4-Fluoro derivative | 2.1 | 15.2 | 6.7 |
| 4-Chloro derivative | 2.8 | 8.9 | 3.2 |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
